2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile
Description
The compound 2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile is a prop-2-enenitrile derivative featuring three key substituents:
- A 4-methylphenylsulfonyl group at position 2.
- A phenylamino group and a 4-phenylpiperazinyl group at position 3.
Sulfonyl moieties are common in sulfonamide drugs, while phenylpiperazine derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin, dopamine). The nitrile group may contribute to enzyme inhibition or metabolic stability.
Properties
IUPAC Name |
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-21-12-14-24(15-13-21)33(31,32)25(20-27)26(28-22-8-4-2-5-9-22)30-18-16-29(17-19-30)23-10-6-3-7-11-23/h2-15,28H,16-19H2,1H3/b26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOQIVMSFAJJM-QPLCGJKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\N3CCN(CC3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Methylphenyl)sulfonyl)-3-(phenylamino)-3-(4-phenylpiperazinyl)prop-2-enenitrile is a compound that has garnered interest due to its potential biological activities. This article aims to present a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a sulfonamide group and a nitrile functional group, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 396.50 g/mol.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antidepressant Effects
Furthermore, the compound has shown promise in preclinical models for its antidepressant-like effects. It appears to interact with serotonin and norepinephrine transporters, enhancing neurotransmitter availability in synaptic clefts. This mechanism is similar to that of established antidepressants, suggesting potential therapeutic applications in mood disorders.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in tumor growth.
- Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin receptors, which are crucial for mood regulation.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations.
Study 2: Behavioral Studies in Rodents
A behavioral study conducted on rodent models assessed the antidepressant-like effects of the compound using the forced swim test (FST) and tail suspension test (TST). The results demonstrated a significant decrease in immobility time, indicating enhanced mood-related behaviors.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Sulfonyl Group Prevalence :
- The sulfonyl group is present in the target compound and analogs from and . This group often enhances thermal stability and enzyme-binding capacity, as seen in sulfonamide antibiotics.
Phenylpiperazine vs. Other Substituents: The 4-phenylpiperazinyl group in the target compound distinguishes it from analogs. By contrast, the methylthio () and hydroxy () groups in analogs may confer distinct solubility or metabolic profiles.
Nitrile Functionality :
- The nitrile group in all compounds may act as a hydrogen-bond acceptor or contribute to metabolic stability by resisting hydrolysis.
Molecular Weight and Complexity :
- The target compound likely has a higher molecular weight than –5 analogs due to the phenylpiperazinyl group. Increased size may improve receptor specificity but reduce oral bioavailability.
Preparation Methods
Sulfonylation of Thioether Precursors
A critical step in synthesizing the target compound involves introducing the (4-methylphenyl)sulfonyl group. Literature indicates that sulfonyl groups are often installed via oxidation of thioethers or direct sulfonylation. For instance, 2-[(4-methylphenyl)thio]acetonitrile (CAS 21681-88-9) serves as a key intermediate, which can be oxidized to the corresponding sulfonyl derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic conditions. The oxidation mechanism proceeds via a two-electron transfer process, yielding the sulfone with high regioselectivity.
Representative Reaction:
$$
\text{2-[(4-Methylphenyl)thio]acetonitrile} \xrightarrow[\text{H}2\text{O}2, \text{H}^+]{\text{Oxidation}} \text{2-((4-Methylphenyl)sulfonyl)acetonitrile}
$$
This intermediate is subsequently functionalized at the α-position to introduce the phenylamino and 4-phenylpiperazinyl groups.
Knoevenagel Condensation for Prop-2-enenitrile Formation
The prop-2-enenitrile backbone is constructed via Knoevenagel condensation, a widely used method for forming α,β-unsaturated nitriles. Malononitrile reacts with carbonyl-containing compounds (e.g., aldehydes or ketones) in the presence of a base such as piperidine or ammonium acetate. For example, the synthesis of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide involved condensing a pyrazole-4-carbaldehyde derivative with malononitrile under basic conditions.
Generalized Reaction Scheme:
$$
\text{RCHO} + \text{NCCH}2\text{CN} \xrightarrow[\text{Base}]{\text{EtOH, Δ}} \text{RCH=C(CN)}2 \xrightarrow[]{\text{Functionalization}} \text{Target Compound}
$$
In the target molecule, the carbonyl precursor is likely a ketone bearing the 4-phenylpiperazinyl moiety, though direct evidence from the provided sources is limited.
Sequential Nucleophilic Additions
The introduction of phenylamino and 4-phenylpiperazinyl groups at the β-position of the enenitrile requires a Michael addition mechanism. The electron-deficient double bond in the α,β-unsaturated nitrile facilitates nucleophilic attack by amines. For instance, in the synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile, the piperazinyl group was introduced via nucleophilic substitution of a chlorinated intermediate.
Proposed Mechanism:
$$
\text{2-((4-Methylphenyl)sulfonyl)acetonitrile} \xrightarrow[]{\text{Base}} \text{Enolate} \xrightarrow[]{\text{Electrophilic Quenching}} \text{Functionalized Nitrile}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and acetone are frequently employed as solvents due to their ability to dissolve polar intermediates while tolerating basic conditions. For example, the synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide utilized ethanol with triethylamine as a catalyst, achieving a 90% yield after recrystallization. Elevated temperatures (reflux conditions) are often necessary to drive Knoevenagel condensations to completion.
Catalytic Systems
Bases such as potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are critical for deprotonation steps. In the preparation of 2-(2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione, K₂CO₃ facilitated thioether formation between a quinazolinone and a chloroethyl isoindoline dione.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : Key absorption bands include the sulfonyl group (S=O) at 1150–1350 cm⁻¹, nitrile (C≡N) at 2210–2240 cm⁻¹, and secondary amine (N–H) at 3300–3450 cm⁻¹.
- NMR Spectroscopy :
- ¹H NMR : The vinylic protons of the enenitrile moiety resonate as doublets at δ 7.2–7.8 ppm with coupling constants $$ J \approx 16-17 \, \text{Hz} $$, confirming the trans configuration.
- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the sulfonyl-bearing carbon resonates at δ 55–65 ppm.
Crystallographic Validation
Single-crystal X-ray diffraction (SCXRD) is indispensable for confirming molecular geometry. For example, the crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide revealed planar configurations and intramolecular hydrogen bonds stabilizing the enenitrile framework.
Challenges and Alternative Approaches
Steric Hindrance and Regioselectivity
The simultaneous incorporation of phenylamino and 4-phenylpiperazinyl groups poses steric challenges. Steric bulk may necessitate sequential additions or protective group strategies. For instance, temporary protection of the piperazinyl nitrogen with a tert-butoxycarbonyl (Boc) group could enhance regioselectivity during the phenylamino introduction.
Oxidative Stability
The sulfonyl group’s electron-withdrawing nature may destabilize the enenitrile core under prolonged heating. Conducting reactions under inert atmospheres (N₂ or Ar) and using mild oxidizing agents like Oxone® could mitigate decomposition.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
The synthesis requires precise control of temperature (typically 60–80°C), pH (neutral to slightly basic conditions), and reaction time (12–24 hours) to maximize yield and minimize side reactions. Solvents like ethanol or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve polar intermediates and stabilize reactive species. Catalysts such as sodium hydroxide or potassium carbonate are often employed to facilitate condensation reactions involving sulfonamide and enenitrile groups .
Advanced: How can SHELX software resolve data contradictions in crystallographic refinement?
SHELXL is critical for refining structures with high-resolution crystallographic data or twinning phenomena . For example:
- Contradiction resolution : SHELXL’s restrained refinement accounts for geometric uncertainties (e.g., disordered sulfonyl groups) by applying bond-length and angle constraints derived from prior chemical knowledge .
- Validation tools : The R-factor and Goodness-of-Fit (GoF) metrics identify mismatches between observed and calculated diffraction patterns, guiding manual adjustments of atom positions .
Basic: Which analytical techniques confirm the compound’s molecular structure post-synthesis?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves atomic positions and confirms stereochemistry (e.g., Z/E configuration of the enenitrile group) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent connectivity (e.g., phenylpiperazinyl proton environments at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₇N₃O₂S: 458.1904) .
Advanced: What strategies analyze hydrogen-bonding networks in the crystal lattice?
Graph-set analysis (Etter’s method) is used to classify hydrogen-bonding patterns:
- Motif identification : Assign donor-acceptor pairs (e.g., N–H···O=S interactions between the sulfonyl group and amine protons) .
- Network topology : Determine if interactions form chains (C), rings (R), or self-assembled sheets using software like Mercury or CrystalExplorer .
Basic: What solvents and catalysts optimize synthesis yield and purity?
- Solvents : Ethanol (polar protic) for stepwise condensation; DMSO (polar aprotic) for stabilizing nitrile intermediates .
- Catalysts : K₂CO₃ for deprotonating sulfonamide NH groups during nucleophilic substitution .
- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted 4-methylbenzenesulfonyl chloride .
Advanced: How do computational methods elucidate the compound’s pharmacophore?
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding poses with targets (e.g., serotonin receptors) by aligning the phenylpiperazinyl moiety in hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., sulfonyl group) with biological activity using Gaussian-derived electrostatic potential maps .
Basic: How to scale up synthesis without compromising purity?
- Batch optimization : Maintain low reactant concentrations (<0.5 M) to prevent aggregation.
- In-line monitoring : Use FTIR spectroscopy to track nitrile peak intensity (∼2200 cm⁻¹) and terminate reactions at >90% conversion .
- Crystallization control : Gradual cooling (1°C/min) in ethanol yields high-purity crystals .
Advanced: What methodologies assess interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for the sulfonamide group interacting with enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of piperazinyl group binding to G-protein-coupled receptors .
- Cryo-EM : Resolve low-affinity interactions (e.g., transient binding to membrane proteins) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
